molecular formula C7H10N4O B1375409 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol CAS No. 1365992-06-8

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Cat. No. B1375409
Key on ui cas rn: 1365992-06-8
M. Wt: 166.18 g/mol
InChI Key: YIJGJPZQJCAQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

A solution of 3-azetidinol hydrochloride (454 mg, 4.1 mmol) in MeOH and water was loaded onto an Isolute® SCX-2 cartridge that was washed with MeOH and the product eluted with 2M ammonia in MeOH. The relevant fractions were concentrated to dryness under reduced pressure. The resultant residue was then added to a solution of 6-chloro-pyrimidin-4-ylamine (151 mg, 1.16 mmol) in IMS (10 mL) under argon and heated under reflux for 18 hours. The reaction mixture was cooled and then loaded onto an Isolute® SCX-2 column. The column was then washed with MeOH and eluted with 2 M ammonia in MeOH. The relevant fractions were concentrated to dryness under reduced pressure and the resulting residue was purified by flash chromatography (NH2 cartridge, 0-5% MeOH in DCM) to give the desired compound as a white solid (163 mg, 85% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.90 (d, J=1.0 Hz, 1H), 6.18 (s, 2H), 5.65 (d, J=6.5 Hz, 1H), 5.21 (d, J=1.1 Hz, 1H), 4.54-4.53 (m, 1H), 4.07 (dd, J=8.7, 6.7 Hz, 2H), 3.59 (dd, J=8.8, 4.6 Hz, 2H).
Quantity
454 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.Cl[C:8]1[N:13]=[CH:12][N:11]=[C:10]([NH2:14])[CH:9]=1>CO.O>[NH2:14][C:10]1[N:11]=[CH:12][N:13]=[C:8]([N:2]2[CH2:5][CH:4]([OH:6])[CH2:3]2)[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
454 mg
Type
reactant
Smiles
Cl.N1CC(C1)O
Step Two
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
151 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Name
IMS
Quantity
10 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with MeOH
WASH
Type
WASH
Details
the product eluted with 2M ammonia in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The relevant fractions were concentrated to dryness under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
The column was then washed with MeOH
WASH
Type
WASH
Details
eluted with 2 M ammonia in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The relevant fractions were concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography (NH2 cartridge, 0-5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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